molecular formula C10H13BrO B2862882 3-(4-Bromophenyl)butan-1-ol CAS No. 20005-55-4

3-(4-Bromophenyl)butan-1-ol

Cat. No. B2862882
CAS RN: 20005-55-4
M. Wt: 229.117
InChI Key: SZZYXAIXWPKHOB-UHFFFAOYSA-N
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Description

“3-(4-Bromophenyl)butan-1-ol” is an organic compound with the molecular formula C10H13BrO . It has a molecular weight of 229.11400 . The compound is also known by other synonyms such as “this compound”, “3-(4-bromophenyl)butanol”, and "3-(p-Bromphenyl)-1-butanol" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butan-1-ol chain with a bromophenyl group attached at the third carbon . The exact mass is 228.01500 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.11400, an exact mass of 228.01500, and a LogP of 2.93500 . The compound’s density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Antituberculosis Activity

A derivative of 3-(4-Bromophenyl)butan-1-ol, specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, has demonstrated high antituberculosis activity. It is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Electrophilic Cyclization

The compound 1-(4-Bromophenyl)-4-methylphenyl)but-3-yn-1-ol, related to this compound, has been used in electrophilic cyclization studies, contributing to the development of compounds like 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)Furan (Sniady, Morreale, & Dembinski, 2007).

Synthesis of Anesthetics

1-(4-Bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino)propan-1-ol methiodide, derived from this compound, has been synthesized and examined as a potential intravenous anesthetic (Stenlake, Patrick, & Sneader, 1989).

Photochromic Compounds

1-Aryl-1-(2-bromophenyl)but-2-yn-1-ols, related to this compound, have been utilized in the synthesis of photochromic naphthopyrans, which are compounds that change color when exposed to light (Aiken, Armitage, Gabbutt, & Heron, 2015).

Synthesis of Antimicrobial Agents

In research exploring antimicrobial agents, 3-amino-2-(4-bromo phenyl) propan-1-ol, a compound related to this compound, has been synthesized and evaluated for its potential antimicrobial properties (Doraswamy & Ramana, 2013).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Bromophenyl)butan-1-ol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

properties

IUPAC Name

3-(4-bromophenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZYXAIXWPKHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 3-(4-bromophenyl)butanoic acid (1 g, 4.1 mmol) in tetrahydrofuran (100 ml) was added borane in tetrahydrofuran (8 ml, 1 mol/L), the solution was stirred at reflux for 2 hours, then the solution was concentrated and purified by column chromatography (silica gel, Petroleum ether/ethyl acetate=20:1) to give 3-(4-bromophenyl)butan-1-ol (791 mg, 84.6%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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